molecular formula C23H21NO7 B4869125 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2,4,5-trimethoxybenzamide

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2,4,5-trimethoxybenzamide

Cat. No.: B4869125
M. Wt: 423.4 g/mol
InChI Key: CPMSUTBZQPMASR-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2,4,5-trimethoxybenzamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety and multiple methoxy groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO7/c1-26-19-12-21(28-3)20(27-2)11-17(19)23(25)24-14-4-6-15(7-5-14)31-16-8-9-18-22(10-16)30-13-29-18/h4-12H,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMSUTBZQPMASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The starting material, 1,3-benzodioxole, is reacted with appropriate reagents to introduce the phenyl group. This step often involves the use of halogenated intermediates and palladium-catalyzed coupling reactions.

    Attachment of the Trimethoxybenzamide Moiety: The intermediate is then reacted with 2,4,5-trimethoxybenzoic acid or its derivatives under amide bond-forming conditions. Common reagents for this step include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2,4,5-trimethoxybenzamide
Reactant of Route 2
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Reactant of Route 2
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2,4,5-trimethoxybenzamide

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